molecular formula C9H11NO2 B8406686 4-Acetoxy-2,3-dimethylpyridine CAS No. 68707-70-0

4-Acetoxy-2,3-dimethylpyridine

Cat. No.: B8406686
CAS No.: 68707-70-0
M. Wt: 165.19 g/mol
InChI Key: IVDPBBFBRQVQEI-UHFFFAOYSA-N
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Description

4-Acetoxy-2,3-dimethylpyridine is a pyridine derivative featuring methyl groups at the 2- and 3-positions and an acetoxy (-OAc) substituent at the 4-position. The acetoxy group introduces both steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and applications in organic synthesis.

Properties

CAS No.

68707-70-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2,3-dimethylpyridin-4-yl) acetate

InChI

InChI=1S/C9H11NO2/c1-6-7(2)10-5-4-9(6)12-8(3)11/h4-5H,1-3H3

InChI Key

IVDPBBFBRQVQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Bromo-2,3-dimethylpyridine
  • Structure : Bromine replaces the acetoxy group at the 4-position.
  • Properties : The bromine atom, being a good leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions. Its predicted pKa is 4.61, indicating moderate acidity .
  • Applications : Used to synthesize propargyl pyridinyl ethers, which act as cytochrome P450 inhibitors .
4-Chloro-2,3-dimethylpyridine-N-oxide
  • Structure : Chlorine substituent at the 4-position with an N-oxide functional group.
  • Properties : The N-oxide enhances ring electron density, improving solubility in polar solvents. Chlorine’s electronegativity directs electrophilic substitution to the 2- and 6-positions.
  • Applications : N-Oxides are intermediates in medicinal chemistry for modifying pharmacokinetic properties .
4-Ethoxy-2,3-dimethylpyridine Derivatives
  • Structure : Ethoxy group (-OEt) at the 4-position.
  • Properties : Ethoxy is less electron-withdrawing than acetoxy but participates in ether cleavage reactions.
  • Applications : Used in synthesizing pyrrolidine-2,3-dione derivatives via Wittig reactions, as seen in the preparation of dimethyl 4-ethoxy-1-(4-methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate .

Physicochemical Properties

  • Electron Effects : Acetoxy groups are more electron-withdrawing than chloro or bromo substituents, reducing the pyridine ring’s basicity compared to alkyl or alkoxy analogs.
  • Steric Effects : The acetoxy group’s bulk may hinder reactions at the 4-position compared to smaller substituents like chloro.
  • Stability : Acetoxy derivatives are prone to hydrolysis under acidic/basic conditions, whereas bromo and chloro analogs are more stable but require harsh conditions for substitution.

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